

The Discovery and Pharmacological Profile of m-Chlorophenylpiperazine (mCPP): A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)piperazine

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Introduction

meta-Chlorophenylpiperazine (mCPP) is a psychoactive compound of the phenylpiperazine class that has a complex history in pharmacological research. Initially identified as a major active metabolite of the antidepressant drug trazodone, it was subsequently investigated as a pharmacological tool to probe the serotonin (5-HT) system.^[1] Its promiscuous binding profile across various serotonin receptor subtypes has made it a subject of extensive research to understand the nuances of serotonergic neurotransmission. This technical guide provides an in-depth overview of the discovery, history, and detailed pharmacology of mCPP for researchers, scientists, and drug development professionals.

Discovery and History

The first synthesis of mCPP is attributed to Thomas H. Wicker Jr. in his 1951 doctoral work at the University of Florida, where it was explored as part of a series of potential novel antihistamines. However, its significance in neuroscience research grew substantially with the understanding of its metabolic relationship with trazodone. It was discovered that trazodone is metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to form mCPP.

In the mid-2000s, mCPP emerged as a designer drug, often found in pills marketed as "ecstasy."^[2] Despite this, its subjective effects are generally considered unpleasant, with users reporting anxiety and headaches, which has limited its recreational use.^[3]

Synthesis

The synthesis of **1-(3-chlorophenyl)piperazine** can be achieved through the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride in a suitable solvent like xylene under reflux conditions. An alternative method involves the reaction of 3-chloroaniline with diethanolamine in the presence of a dehydrating agent.

Pharmacological Profile

mCPP is a non-selective serotonin receptor agonist with varying affinities and functional activities across a range of 5-HT receptor subtypes. It also interacts with other neurotransmitter systems, contributing to its complex pharmacological profile.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in characterizing the affinity of mCPP for various neurotransmitter receptors. The following table summarizes the binding affinities (K_i) of mCPP for a range of human serotonin receptor subtypes.

Receptor Subtype	K_i (nM)
5-HT1A	130
5-HT1B	160
5-HT1D	200
5-HT2A	32.1
5-HT2B	28.8
5-HT2C	3.4
5-HT3	360 - 1300 (IC ₅₀)
5-HT7	100
Serotonin Transporter (SERT)	230 (IC ₅₀)

Note: Data compiled from multiple sources. K_i values represent the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. IC₅₀ values represent

the concentration of a drug that inhibits a specific response by 50%.

Functional Activity

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. The following table summarizes the functional activity (EC50/IC50) of mCPP at key serotonin receptors.

Receptor Subtype	Assay Type	Functional Activity	EC50/IC50 (nM)
5-HT1A	[35S]GTPyS Binding	Partial Agonist	~500
5-HT2A	Phosphoinositide Hydrolysis	Partial Agonist	~1000
5-HT2C	Phosphoinositide Hydrolysis	Agonist	~100

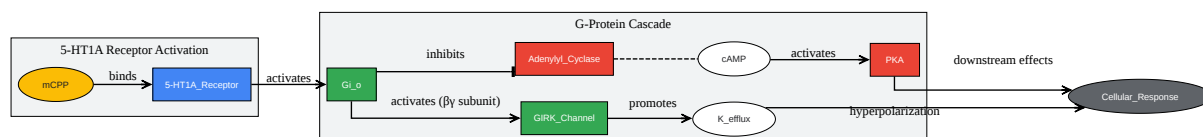
Note: Data compiled from multiple sources. EC50 represents the concentration of a drug that gives half-maximal response. IC50 represents the concentration of a drug that inhibits a specific response by 50%.

Signaling Pathways

The interaction of mCPP with serotonin receptors initiates a cascade of intracellular signaling events. The primary signaling pathways for the most relevant 5-HT receptors are detailed below.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.^{[2][3][4]} Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the $\beta\gamma$ -subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and an inhibitory effect on neuronal firing.^[2]

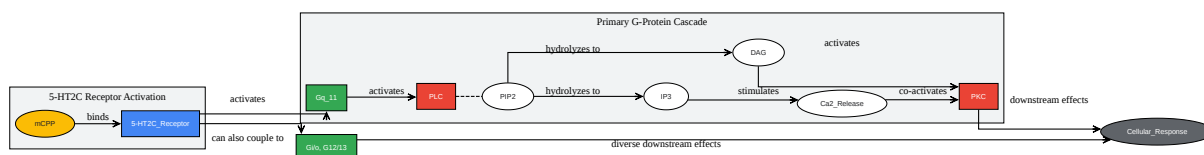
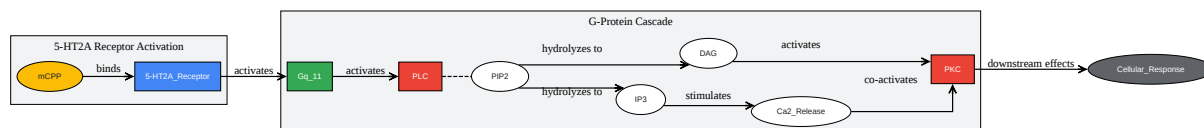


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Caption: 5-HT1A receptor signaling pathway activated by mCPP.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that couples to the Gq/11 G-protein.[5][6][7] Upon activation, Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[6][7]



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